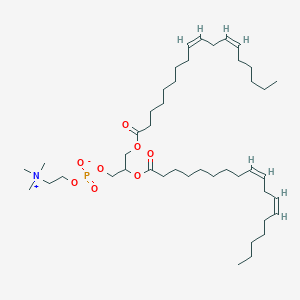

1,2-Dilinoleoyl-sn-glycero-3-PC

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Liver Protection and Disease Prevention

Studies suggest DLPC may play a protective role against liver damage and diseases, particularly those associated with alcohol consumption. Research indicates that DLPC can:

- Reduce ethanol-induced mitochondrial injury: In animal models, DLPC has been shown to mitigate mitochondrial dysfunction caused by chronic ethanol consumption, potentially preventing further liver damage [].

- Decrease cytochrome P4502E1 (CYP2E1) activity: Elevated CYP2E1 levels contribute to alcoholic liver disease. Studies suggest DLPC can significantly decrease CYP2E1 activity, offering potential protection against this condition [].

- Exhibit potential antioxidant properties: Research suggests DLPC may possess antioxidant properties, potentially helping to combat oxidative stress, a key factor in various liver diseases [].

Dilinoleoylphosphatidylcholine is a phospholipid that belongs to the class of phosphatidylcholines, characterized by the presence of two linoleic acid chains. Its chemical formula is C₄₄H₈₀NO₈P, and it is identified with the compound identification number 6440944 in databases such as PubChem . This compound plays a crucial role in cellular membranes and is a significant component of lecithin, which is found in various food sources including soybeans and egg yolks. Dilinoleoylphosphatidylcholine contributes to the structural integrity and fluidity of cell membranes, facilitating various biochemical processes.

DLPC, as a major component of essential phospholipids (EPL), is being investigated for its potential health benefits. EPL supplements are thought to work by influencing various biological processes, but the exact mechanisms are still under study. Some proposed mechanisms include []:

- Liver Protection: EPL, rich in DLPC, may improve liver function by enhancing membrane fluidity and reducing oxidative stress [].

- Cognitive Function: EPL supplementation may improve memory and concentration, possibly due to its effects on neuronal membranes and neurotransmitter signaling [].

- Cardiovascular Health: EPL might help lower blood cholesterol levels and reduce the risk of cardiovascular diseases, although more research is needed [].

There is limited information on the specific safety profile of DLPC. Generally, phospholipids are considered relatively safe for consumption in recommended amounts. However, high doses may cause gastrointestinal side effects like nausea and diarrhea []. As with any supplement, consulting a healthcare professional before using DLPC is advisable.

Limitations and Future Research

Research on DLPC is ongoing, and more studies are needed to fully understand its potential benefits and mechanisms of action. Additionally, data on its specific safety profile is limited. Future research should focus on:

- Clinical trials: Investigating the efficacy of DLPC for various health conditions.

- Mechanism of action: Delving deeper into how DLPC exerts its potential health effects.

- Safety evaluations: Establishing a comprehensive safety profile for DLPC consumption.

Dilinoleoylphosphatidylcholine exhibits notable biological activities, particularly in relation to liver health and lipid metabolism. Research indicates that it may protect against ethanol-induced liver injury by modulating cytochrome P450 enzyme activity, thereby reducing oxidative stress and inflammation . Furthermore, it has been shown to protect low-density lipoproteins from oxidation, which is a critical factor in preventing atherosclerosis . The compound's ability to influence membrane fluidity also plays a role in cellular signaling and function.

The synthesis of dilinoleoylphosphatidylcholine typically involves the enzymatic or chemical modification of phosphatidylcholine. One common method includes the incorporation of linoleic acid into phosphatidylcholine through acylation reactions. This can be achieved using specific lipases or chemical catalysts that facilitate the transfer of fatty acid chains onto the glycerol backbone of phosphatidylcholine. The purity and yield of dilinoleoylphosphatidylcholine can be optimized through various purification techniques such as chromatography.

Dilinoleoylphosphatidylcholine has several applications in both research and industry:

- Nutraceuticals: Used for its potential health benefits related to liver protection and lipid metabolism.

- Pharmaceuticals: Investigated for its role in drug delivery systems due to its amphiphilic nature.

- Cosmetics: Employed in formulations for skin hydration and barrier repair due to its membrane-stabilizing properties.

Studies on dilinoleoylphosphatidylcholine have highlighted its interactions with various biological molecules. It has been shown to interact with proteins involved in lipid metabolism and oxidative stress response. For example, its protective effects on low-density lipoproteins suggest an interaction that mitigates oxidative damage, which is crucial for cardiovascular health . Additionally, its modulation of cytochrome P450 enzymes indicates a potential influence on drug metabolism pathways .

Dilinoleoylphosphatidylcholine shares similarities with other phospholipids but has unique properties due to its specific fatty acid composition. Here are some comparable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Phosphatidylcholine | Contains varying fatty acids | Precursor for acetylcholine |

| Phosphatidylethanolamine | Contains ethanolamine instead of choline | Involved in membrane fusion |

| Phosphatidylserine | Contains serine | Plays a role in apoptosis signaling |

| Arachidonoylphosphatidylcholine | Contains arachidonic acid | Involved in inflammatory responses |

Dilinoleoylphosphatidylcholine's unique feature lies in its two linoleic acid chains, which confer specific fluidity and stability properties to cellular membranes. This distinguishes it from other phospholipids that may have saturated or differently unsaturated fatty acids.